![molecular formula C18H10Cl2FN5O2 B2492551 2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 919844-36-3](/img/structure/B2492551.png)
2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide" is a structurally complex molecule that may be related to the benzamide derivatives discussed in the provided papers. These derivatives are of interest due to their potential biological applications, particularly in the field of medicinal chemistry, where they can bind to nucleotide protein targets . Although the exact compound is not synthesized in the papers provided, similar compounds with potential biological applications have been synthesized and characterized.
Synthesis Analysis
The synthesis of related benzamide derivatives involves multi-step processes. For instance, the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was reported using 4-aminophenazone, a non-steroidal anti-inflammatory drug . Another synthesis process involved a 9-step procedure starting from 2,6-difluorobenzoic acid to create a potential PET agent for imaging B-Raf(V600E) in cancers . These methods indicate the complexity and the meticulous nature of synthesizing such compounds, which would be similar for the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using various techniques, including X-ray structure characterization. For example, the X-ray structure characterization of two antipyrine derivatives revealed that they crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by a combination of hydrogen bonds and other intermolecular interactions . These findings suggest that a detailed molecular structure analysis of "this compound" would likely reveal a complex network of stabilizing interactions.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives are intricate and require precise conditions. For example, the desmethylation of a reference standard to give a precursor for radiolabeling was achieved in 70% yield . This indicates that the synthesis of similar compounds, including the one , would involve a series of carefully controlled chemical reactions to ensure the desired product is obtained with good yield and purity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The solid-state structures of the synthesized compounds are analyzed through Hirshfeld surface analysis and DFT calculations, revealing that hydrogen bonding interactions are energetically significant. Additionally, the stabilization of these compounds is dominated by electrostatic energy contributions and a combination of π-interactions . These analyses are crucial for understanding the behavior of these compounds in biological systems and could be applied to the compound "this compound" to predict its properties.
科学的研究の応用
Anticancer and Anti-Inflammatory Properties
- A study conducted by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic prospects of such compounds in cancer treatment and inflammation management (Rahmouni et al., 2016).
FLT3 Inhibitor for Psoriasis Treatment
- Research by Li et al. (2016) identified a potent FLT3 inhibitor within the pyrazolo[3,4-d]pyrimidine derivatives, showing significant effects in a psoriatic animal model. This suggests its potential as a new drug candidate for psoriasis treatment (Li et al., 2016).
Antiviral Activity Against Bird Flu Influenza
- A study by Hebishy et al. (2020) found that benzamide-based 5-aminopyrazoles and their derivatives exhibited notable antiviral activities against bird flu influenza H5N1, indicating their potential use in antiviral therapies (Hebishy et al., 2020).
Herbicidal Activity
- Luo et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine-4-one derivatives, which showed good inhibition activities against certain plants, suggesting their utility in herbicidal applications (Luo et al., 2017).
Tumor Imaging with Positron Emission Tomography
- Xu et al. (2012) reported on 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives synthesized for tumor imaging using positron emission tomography, demonstrating their potential in diagnostic imaging for cancer (Xu et al., 2012).
Antioxidant Properties
- El‐Mekabaty (2015) synthesized heterocycles incorporating the pyrazolo-[3,4-D]Pyrimidin-4-One moiety, which were evaluated as antioxidants, showing activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Antimicrobial Activity
- A study by El-sayed et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine derivatives that exhibited moderate to outstanding antimicrobial activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (El-sayed et al., 2017).
BCR-ABL Kinase Inhibitors for Cancer Therapy
- Hu et al. (2016) designed and synthesized phenylbenzamide derivatives as BCR-ABL tyrosine kinase inhibitors, displaying potent inhibitory activity and potential for development into cancer therapeutics (Hu et al., 2016).
特性
IUPAC Name |
2,4-dichloro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2FN5O2/c19-10-1-6-13(15(20)7-10)17(27)24-25-9-22-16-14(18(25)28)8-23-26(16)12-4-2-11(21)3-5-12/h1-9H,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTLAOBWNQESKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2492468.png)
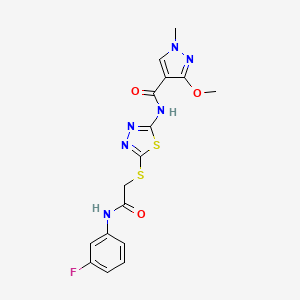
![8-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B2492470.png)
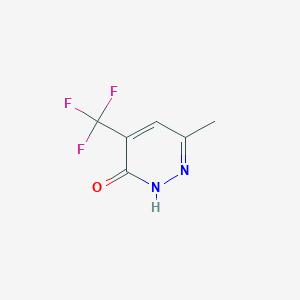
![O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine](/img/structure/B2492475.png)
![1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2492476.png)
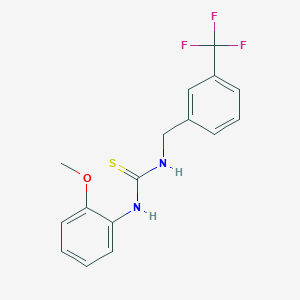
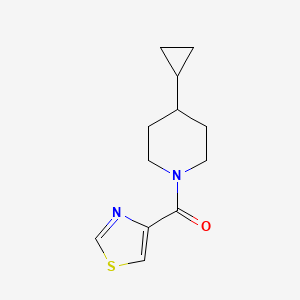
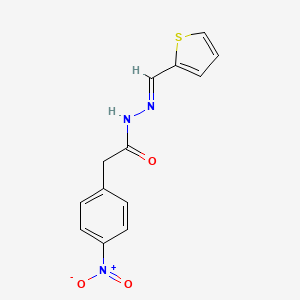
![N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2492481.png)
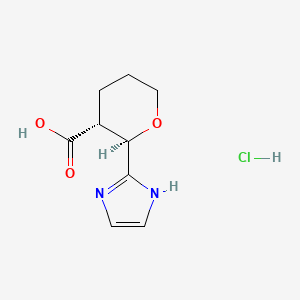
![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}(4-methylph enyl)carboxamide](/img/structure/B2492485.png)
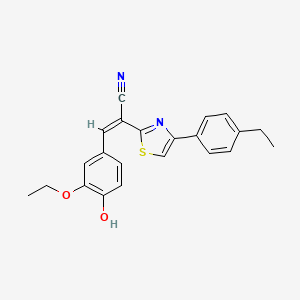
![5-methoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492489.png)